molecular formula C16H25Cl2N3O2 B15193633 N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride CAS No. 97111-11-0

N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride

Cat. No.: B15193633
CAS No.: 97111-11-0
M. Wt: 362.3 g/mol
InChI Key: MBWOYKSHCZQXRN-UHFFFAOYSA-N
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Description

N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride is a chemical compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmacologically active compounds. The dihydrochloride form indicates that the compound is a salt, which can enhance its solubility in water and other solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Steps: Including crystallization and recrystallization to obtain the dihydrochloride salt in pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride involves its interaction with specific molecular targets in the body:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride is unique due to its specific structural features, such as the presence of both a piperazine ring and an acetamide group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

97111-11-0

Molecular Formula

C16H25Cl2N3O2

Molecular Weight

362.3 g/mol

IUPAC Name

N-[4-[2-(4-methylpiperazin-1-yl)propanoyl]phenyl]acetamide;dihydrochloride

InChI

InChI=1S/C16H23N3O2.2ClH/c1-12(19-10-8-18(3)9-11-19)16(21)14-4-6-15(7-5-14)17-13(2)20;;/h4-7,12H,8-11H2,1-3H3,(H,17,20);2*1H

InChI Key

MBWOYKSHCZQXRN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)N2CCN(CC2)C.Cl.Cl

Origin of Product

United States

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